molecular formula C14H10FN3O3 B11544280 4-Fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-Fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No. B11544280
M. Wt: 287.25 g/mol
InChI Key: UKJLQHFHXYZPJM-CXUHLZMHSA-N
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Description

4-Fluoro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluoro group at the 4-position of the benzene ring and a nitrophenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-amino-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide.

    Reduction: Formation of 4-fluoro-N’-[(E)-(3-aminophenyl)methylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrophenyl isocyanate
  • 4-Fluoro-3-nitrobenzoic acid
  • 4-Fluoro-3-nitrotoluene

Uniqueness

4-Fluoro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

4-fluoro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10FN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+

InChI Key

UKJLQHFHXYZPJM-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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